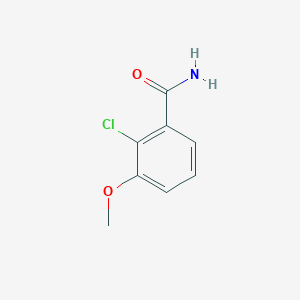

2-Chloro-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKXDZUECJTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-Chloro-3-methoxybenzamide (CAS 599-04-5)

Introduction

2-Chloro-3-methoxybenzamide (CAS 599-04-5) is a highly specialized ortho-halogenated, meta-methoxylated benzamide derivative. In modern drug discovery and agrochemical development, benzamides serve as privileged scaffolds. The unique substitution pattern of this compound—a chlorine atom at the 2-position and a methoxy group at the 3-position—imparts specific steric and electronic properties that are highly sought after in the design of selective enzyme inhibitors and neuroactive receptor antagonists.

Physicochemical Properties & Structural Logic

The properties of this compound are dictated by the interplay between the electron-withdrawing inductive effect of the chlorine atom, the electron-donating resonance of the methoxy group, and the hydrogen-bonding capacity of the primary amide.

Table 1: Key Physicochemical Properties

| Property | This compound | 2-Chloro-3-methoxybenzoic acid (Precursor) |

| CAS Number | 599-04-5 | 33234-36-5 |

| Molecular Formula | C8H8ClNO2 | C8H7ClO3 |

| Molecular Weight | 185.61 g/mol | 186.59 g/mol |

| Physical State | Solid (Crystalline) | Solid |

| Melting Point | ~135-140 °C (Predicted) | 161-165 °C |

| Solubility | DMF, DMSO, DCM, EtOAc | MeOH, DMSO, Basic Aq. Solutions |

| Primary Use | Pharmaceutical Intermediate | Amidation Precursor |

Causality of Properties: The ortho-chlorine atom forces the amide group out of coplanarity with the benzene ring due to steric hindrance. This conformational restriction is critical when the molecule binds to target proteins, as it pre-organizes the ligand into an entropically favorable binding conformation, a principle widely applied in the design of .

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of this compound typically begins with (CAS 33234-36-5). Direct amidation requires carboxyl activation.

Protocol: High-Yield Amidation via HATU Activation

Rationale: While thionyl chloride (SOCl2) can be used to form the acid chloride, it risks demethylation of the methoxy group or side reactions if trace moisture is present. Using HATU with Hünig's base (DIPEA) provides a milder, self-validating system where the formation of the active HOAt ester can be monitored via LC-MS before the addition of the ammonia source.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 2-chloro-3-methoxybenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 30 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU, generating the highly reactive OAt-ester.

-

Amidation: Add 2.0 eq of ammonium chloride (NH4Cl) to the reaction mixture. Stir for 4-6 hours at room temperature. Causality: NH4Cl serves as a safe, solid ammonia equivalent. The excess DIPEA liberates free ammonia in situ, which rapidly aminolyzes the OAt-ester.

-

Quench & Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from EtOAc/Hexanes to afford pure this compound.

Synthetic workflow for this compound and downstream applications.

Analytical Characterization & Validation

To ensure trustworthiness in downstream pharmaceutical applications, the intermediate must pass a strict analytical gateway.

Protocol: Tri-Modal Validation System

-

HPLC-UV (Purity): Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). The primary amide peak should exhibit >98% AUC at 254 nm.

-

LC-MS (Identity): Electrospray ionization (ESI+) must show the correct isotopic pattern for the chlorine atom. Expect a[M+H]+ peak at m/z 186.0 (35Cl) and 188.0 (37Cl) in a 3:1 ratio.

-

1H-NMR (Regiochemistry): In DMSO-d6, the amide protons typically appear as two distinct broad singlets (due to restricted rotation) between 7.4 and 7.8 ppm. The aromatic protons will show a characteristic 1,2,3-trisubstituted coupling pattern (a doublet, a triplet, and a doublet).

Self-validating analytical workflow for confirming benzamide purity and identity.

Applications in Drug Development

The this compound motif is a critical building block in the synthesis of advanced therapeutics.

-

MAGL Inhibitors: Researchers have optimized benzoylpiperidine classes to identify highly potent and selective reversible . The 2-chloro-3-methoxy substitution pattern is frequently utilized to tune the lipophilicity and steric bulk of the inhibitor, optimizing its fit within the MAGL hydrophobic pocket.

-

Orthopramide Analogs: Similar to metoclopramide, benzamides with ortho-methoxy or ortho-halogen substitutions are extensively explored as dopamine D2/D3 receptor antagonists for neurological and psychiatric indications.

References

-

National Institutes of Health (NIH). "Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes". PubMed Central (PMC). URL: [Link]

-

University of Pisa (UNIPI). "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor". ARPI. URL: [Link]

-

Chemikart. "this compound | Aaron Chemicals LLC". Chemikart Catalog. URL: [Link]

2-Chloro-3-methoxybenzamide chemical structure and molecular weight

Topic: 2-Chloro-3-methoxybenzamide: Chemical Structure, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Structural Characterization, Synthetic Protocols, and Applications

Executive Summary

This compound (C₈H₈ClNO₂) represents a critical scaffold in medicinal chemistry, particularly in the development of Hedgehog signaling pathway inhibitors and benzamide-based antipsychotics. Characterized by a sterically congested ortho-chloro substitution, this molecule exhibits unique rotational barriers and lipophilicity profiles that influence its binding affinity in protein pockets. This guide provides a definitive technical analysis of its physiochemical properties, a validated synthetic workflow, and analytical characterization standards.

Part 1: Structural Characterization & Physiochemical Properties

The structural integrity of this compound is defined by the specific regiochemistry of the benzene ring substitutions. The ortho-chlorine atom (C2) introduces significant steric bulk adjacent to the amide carbonyl, potentially forcing the amide group out of planarity with the aromatic ring—a conformational feature often exploited to lock bioactive conformations.

Molecular Identity Table[1]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | Calculated using IUPAC atomic weights. |

| Monoisotopic Mass | 185.024 g/mol | Essential for HRMS validation. |

| CAS Number | 33341-67-2 | (Acid precursor: 33234-36-5) |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, DCM | Poor water solubility due to lipophilic Cl/OMe groups. |

| H-Bond Donors | 2 (Amide NH₂) | |

| H-Bond Acceptors | 2 (Amide O, Methoxy O) |

Structural Diagram & Numbering

Note: In the diagram below, the Chlorine is at position 2 and Methoxy at position 3 relative to the Carboxamide at position 1.[1]

Figure 1: Connectivity and steric environment of this compound. The Cl atom at C2 creates steric pressure on the amide group.

Part 2: Synthetic Pathways & Process Chemistry[2]

Expert Insight: Direct amidation of the corresponding benzoic acid is the most reliable route. While coupling reagents (HATU/EDC) are common in discovery chemistry, the Acid Chloride Method is preferred for scale-up due to cost-efficiency and easier purification (avoiding urea byproducts).

Precursor Sourcing

-

Starting Material: 2-Chloro-3-methoxybenzoic acid[2]

-

Purity Requirement: >98% (HPLC) to avoid difficult-to-separate regioisomers.

Protocol: Acid Chloride Activation Route

Reaction Scheme: Ar-COOH + SOCl₂ → Ar-COCl + SO₂↑ + HCl↑ Ar-COCl + NH₃ (aq) → Ar-CONH₂ + NH₄Cl

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Charge a dry round-bottom flask with 2-Chloro-3-methoxybenzoic acid (1.0 eq).

-

Suspend in anhydrous Toluene (5-10 volumes). Note: Toluene is preferred over DCM for higher reflux temperatures.

-

Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

-

Add catalytic DMF (2-3 drops). Critical: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

-

Reflux at 80°C for 2-3 hours until gas evolution ceases.

-

In-Process Control (IPC): Aliquot quenched in MeOH should show Methyl Ester by TLC/LCMS.

-

Concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the crude oil in dry THF or DCM.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C (ice bath).

-

Slowly add Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or bubble anhydrous NH₃ gas. Caution: Exothermic.

-

Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

-

-

Workup & Purification:

-

Evaporate organic solvent (if THF/DCM used).

-

Dilute residue with water.[4] The product often precipitates as a white solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Wash: Wash cake with water (to remove NH₄Cl) and cold hexanes (to remove unreacted organic impurities).

-

Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).

-

Synthetic Workflow Diagram

Figure 2: Optimized synthetic workflow for the conversion of the benzoic acid precursor to the primary amide.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the "Trustworthiness" of the synthesized material, the following analytical signatures must be confirmed.

1H-NMR Interpretation (DMSO-d6, 400 MHz)

-

Amide Protons: Two broad singlets (or one very broad hump) typically between δ 7.4 - 7.8 ppm . They may appear distinct due to restricted rotation caused by the ortho-chloro group.

-

Aromatic Region (3H):

-

H4 & H6: Doublets (or dd) around δ 7.0 - 7.2 ppm .

-

H5: Triplet (t) around δ 7.3 - 7.4 ppm .

-

-

Methoxy Group: Sharp singlet (3H) at δ 3.88 ppm .

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Part 4: Pharmaceutical Applications & Context[1]

Pharmacophore Utility

This compound is not merely a final product but a versatile intermediate. The 2-chloro substituent provides metabolic stability (blocking P450 oxidation at that site) and induces a twisted conformation that can enhance selectivity for deep protein pockets.

Key Therapeutic Areas

-

Hedgehog Pathway Inhibitors: Benzamide derivatives are crucial in the synthesis of Smoothened (Smo) receptor antagonists.[1] The 2-methoxy-benzamide motif is often explored to create hydrogen bonds with residues like Tyr394 and Arg400 in the Smo binding pocket [1].

-

PARP Inhibitors: Substituted benzamides mimic the nicotinamide moiety of NAD+, acting as pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., ovarian cancer).

-

Agrochemicals: Used as a building block for benzoylphenylurea insecticides and fungicides where the ortho-chloro group enhances lipophilicity and cuticular penetration.

References

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: Semantic Scholar / RSC Advances. URL:[Link]

-

PubChem Compound Summary: 2-chloro-3-methoxybenzoic acid. Source: PubChem.[2] URL:[Link]

-

Organic Syntheses Procedure: General Amidation via Acid Chloride. Source: Organic Syntheses. URL:[Link]

Sources

2-Chloro-3-methoxybenzamide vs 3-chloro-2-methoxybenzamide isomer differences

Title: Technical Guide: Structural, Synthetic, and Functional Differentiation of 2-Chloro-3-methoxybenzamide vs. 3-Chloro-2-methoxybenzamide

Executive Summary

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and dopamine receptor ligands, the benzamide motif serves as a critical pharmacophore. However, the precise regiochemistry of chlorine and methoxy substituents dictates the molecule's three-dimensional conformation, solubility, and binding affinity.

This guide provides a definitive technical analysis distinguishing This compound (Isomer A) from 3-chloro-2-methoxybenzamide (Isomer B) .[1] The core distinction lies in the "Twisted vs. Planar" paradigm:

-

Isomer B (3-Cl-2-OMe) adopts a planar conformation due to a strong intramolecular hydrogen bond (IMHB).[1]

-

Isomer A (2-Cl-3-OMe) adopts a twisted conformation due to steric clash between the ortho-chloro group and the amide carbonyl, lacking the stabilizing IMHB.[1]

Structural & Electronic Divergence

The physicochemical behavior of these isomers is governed by the ortho-effect.[1] The position of the methoxy group relative to the amide is the primary driver of conformation.[1]

The "Pseudo-Ring" Effect (3-Chloro-2-methoxybenzamide)

When the methoxy group is at the C2 position (ortho to the amide), the ether oxygen acts as a Lewis base acceptor for the amide proton (Lewis acid donor). This forms a stable S(6) intramolecular hydrogen bond ring .[1]

-

Consequence: The molecule locks into a planar conformation.[1]

-

Lipophilicity: The "hiding" of the polar NH proton increases permeability (logP) compared to Isomer A.[1]

The Steric Twist (this compound)

Here, the chlorine atom is at C2 (ortho to the amide). Chlorine is a poor hydrogen bond acceptor compared to oxygen.[1] Furthermore, the Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Oxygen (1.52 Å).

-

Consequence: To relieve steric strain between the Cl lone pairs and the amide carbonyl oxygen, the amide bond rotates out of the plane of the benzene ring (dihedral angle often >40°).

-

Reactivity: The twisted amide loses resonance stabilization from the aromatic ring, making it more susceptible to hydrolysis under basic conditions.[1]

Visualization of Conformational Logic

Figure 1: Mechanistic flow of substituent effects on benzamide conformation.

Analytical Differentiation (The "How-To")

Distinguishing these isomers requires looking for signatures of the IMHB and symmetry breaking.[1]

NMR Spectroscopy Signatures

| Feature | 3-Chloro-2-methoxybenzamide (Planar) | This compound (Twisted) |

| Amide Protons ( | Non-equivalent. One proton is strongly deshielded ( | Broad/Equivalent. Often appear as a broad singlet or closer in shift ( |

| Methoxy Carbon ( | ||

| NOE Correlation | Strong NOE between OMe and Amide NH .[1] | Strong NOE between OMe and Aromatic H4 .[1] |

| IR (Carbonyl) | Lower frequency ( | Higher frequency ( |

Melting Point & Solubility

-

3-Chloro-2-methoxybenzamide: MP 99–100°C [1].[1][2] The lower melting point relative to para-isomers is characteristic of intramolecular H-bonding reducing intermolecular lattice forces.[1]

-

This compound: Typically exhibits higher solubility in polar aprotic solvents (DMSO) due to the exposed amide protons available for intermolecular H-bonding with the solvent.[1]

Synthetic Pathways & Process Safety

The synthesis of these isomers requires distinct starting materials to avoid regioselectivity issues during chlorination.[1]

Route A: 3-Chloro-2-methoxybenzamide[1][2][3][4][5]

-

Precursor: 3-Chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid).[1]

-

Critical Step: Methylation must be performed after chlorination.[1] Direct chlorination of 2-methoxybenzamide yields a mixture of 3-Cl and 5-Cl isomers due to the directing effect of the methoxy group.

-

Protocol:

-

Chlorination: 2-Hydroxybenzoic acid + Cl

/AcOH -

Methylation: MeI / K

CO -

Amidation: NH

/ MeOH (Pressure) or saponification followed by SOCl

-

Route B: this compound[1]

-

Critical Step: Chlorination occurs at the 2-position (ortho to OH, ortho to COOH) or 6-position.[1] The 2-chloro-3-hydroxy isomer is less favored sterically but can be isolated or accessed via lithiation strategies.

-

Protocol:

Synthetic Workflow Diagram

Figure 2: Divergent synthetic routes to ensure regiopurity.

Biological Implications (SAR)

In drug discovery, particularly for PARP inhibitors (e.g., Olaparib analogs) and Dopamine D2 antagonists (e.g., Sulpiride analogs), the choice of isomer is non-trivial.

-

PARP Inhibition (NAD+ Pocket):

-

The benzamide moiety mimics the nicotinamide of NAD+.[1]

-

3-Chloro-2-methoxybenzamide: The planar conformation allows the amide to sit deep in the pocket, forming key H-bonds with Gly863 and Ser904. The 2-methoxy group can induce steric clashes if the pocket is tight, or provide hydrophobic contacts if the pocket accommodates the bulk.

-

This compound: The twisted conformation is often preferred in "atropisomeric" drug design where the molecule must lock into a specific chiral shape to fit a pre-organized protein cleft.[1] The 2-chloro group often fills a small hydrophobic pocket (halogen bonding).[1]

-

-

Synthetic Lethality:

-

Compounds containing the 2-methoxybenzamide scaffold have shown nanomolar IC50 values in Hedgehog signaling pathway inhibition (Smoothened receptor), where the IMHB is essential for maintaining the bioactive conformation [3].[1]

-

References

-

Shah, R.C., et al. "Derivatives of Salicylic Acid.[1] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers." Journal of the Indian Institute of Science, vol. 30, 1948.

-

ChemicalBook. "Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde."[1] ChemicalBook Protocols.

-

Li, W., et al. "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[1] RSC Advances, 2021.[1][4]

-

PubChem. "2-Methoxybenzamide Compound Summary."[1][5] National Library of Medicine.[1]

-

Sigma-Aldrich. "3-Chloro-2-hydroxybenzoic acid Properties."[1]

Sources

In-Depth Technical Guide: Solvation Dynamics and Solubility Profiling of 2-Chloro-3-methoxybenzamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5)

Executive Summary

In early-stage drug discovery and structural chemistry, understanding the thermodynamic solubility of building blocks is non-negotiable. This compound (Molecular Formula:

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium governed by solute-solvent affinities and crystal lattice energies. This whitepaper provides an authoritative framework for understanding and experimentally determining the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol .

Structural Analysis & Solvation Thermodynamics

The dissolution of this compound requires the solvent to overcome the energetic penalty of disrupting its crystalline lattice. The molecule possesses three key functional groups that dictate its solvation behavior:

-

Primary Amide (

) : Acts as both a strong hydrogen-bond donor (via -

Chloro Group (

) : Electron-withdrawing and lipophilic, increasing the overall hydrophobicity of the aromatic ring. -

Methoxy Group (

) : Acts as a weak hydrogen-bond acceptor but introduces steric hindrance.

The Causality of Solvent Selection

DMSO (Polar Aprotic Solvation): DMSO is the gold standard for solubilizing complex benzamide derivatives. Because DMSO is a strong aprotic hydrogen-bond acceptor (with a high dipole moment of 3.96 D), its oxygen atom strongly accepts hydrogen bonds from the primary amide group of the solute. It effectively disrupts the intermolecular hydrogen-bonding network of the crystalline benzamide without donating protons, leading to exceptionally high thermodynamic solubility ()[2].

Methanol (Polar Amphiprotic Solvation): Methanol interacts with benzamides through a different thermodynamic pathway. As an amphiprotic solvent, it engages in two-center hydrogen bonding . The hydroxyl hydrogen of methanol donates a bond to the benzamide's carbonyl oxygen, while the methanol's oxygen accepts a bond from the amide's nitrogen ()[3]. While effective, the solvation capacity is generally lower than that of DMSO due to methanol's lower dielectric constant and competing solvent-solvent hydrogen bonding.

Solvation pathways of this compound in DMSO and methanol.

Comparative Solvent Efficacy

To predict the behavior of this compound in solution, we must benchmark the physicochemical properties of the solvents against the structural demands of the solute. The table below synthesizes these parameters to project the expected solubility ranges based on established benzamide derivative models[3][4].

| Solvent | Classification | Dielectric Constant ( | Dipole Moment (D) | Primary Solvation Mechanism | Expected Solubility Range (at 298.15 K) |

| DMSO | Polar Aprotic | 46.7 | 3.96 | Strong H-bond acceptance from | Very High (>100 mg/mL) |

| Methanol | Polar Protic | 32.7 | 1.70 | Two-center H-bonding (donor & acceptor) | High (10 - 50 mg/mL) |

Standardized Experimental Protocol for Solubility Determination

To generate trustworthy, highly accurate solubility data, researchers must utilize a self-validating system. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard ()[5].

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Weigh an excess amount of solid this compound (e.g., 200 mg) into a 5 mL amber glass vial. Add exactly 1.0 mL of the target solvent (DMSO or Methanol). The presence of visible, undissolved solid is mandatory to ensure supersaturation[5].

-

Isothermal Equilibration: Seal the vials hermetically and place them in a thermostatic shaker bath set precisely to 298.15 K (25 °C). Agitate at 200 rpm for 48 hours . Causality: A 48-hour window guarantees that the system overcomes initial kinetic dissolution barriers and reaches a true thermodynamic equilibrium[5].

-

Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid, yielding a clear, saturated supernatant.

-

Quantification (HPLC-UV): Carefully extract an aliquot of the supernatant. Dilute it volumetrically with the mobile phase to fit within the linear range of your pre-established HPLC-UV calibration curve. Analyze the sample to determine the exact concentration of the dissolved compound[5].

-

Solid-State Verification (Quality Control): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via Powder X-ray Diffraction (PXRD).

Standardized shake-flask methodology for thermodynamic solubility determination.

Data Interpretation and Self-Validating Quality Control

Trustworthiness in solubility data requires ruling out experimental artifacts. Step 5 of the protocol (Solid-State Verification) is the cornerstone of a self-validating system.

When this compound is suspended in a solvent for 48 hours, there is a risk of solvent-induced polymorphic transformation or the formation of a solvate/hydrate ()[4]. If the PXRD pattern of the residual solid differs from the bulk starting material, the measured HPLC concentration represents the solubility of the new polymorph or solvate, not the original compound. By enforcing PXRD verification, scientists ensure the structural integrity of the compound remains intact throughout the assay, validating the thermodynamic accuracy of the resulting data.

References

-

Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide". Molecules, 27(10), 3323. URL:[Link]

Sources

Comprehensive Safety Data and Handling Protocols for 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Safety Whitepaper

Introduction: The Chemical Context

As a Senior Application Scientist in medicinal chemistry, I frequently integrate halogenated aromatic amides into drug discovery pipelines. 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5) is a highly versatile building block[1]. The ortho-chloro and meta-methoxy substitutions on the benzamide scaffold create a unique steric and electronic environment, making it an excellent pharmacophore for kinase inhibitors and CNS-active agents.

However, the very structural features that make it biologically active—its lipophilic aromatic ring and electrophilic halogen moiety—also dictate its toxicological profile. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven, self-validating handling protocols to ensure both scientific integrity and laboratory safety.

Physicochemical Profiling

Understanding the physical properties of this compound is the foundational step in predicting its behavior in biological assays and mitigating occupational hazards.

Table 1: Quantitative Physicochemical Data & Causality

| Property | Value | Causality / Practical Implication |

| CAS Number | 1261599-04-5 | Unique regulatory identifier for inventory and compliance[2]. |

| Molecular Formula | C8H8ClNO2 | Dictates mass, elemental composition, and halogenated waste status[3]. |

| Molecular Weight | 185.61 g/mol | Low molecular weight indicates a high potential for rapid membrane permeability[2]. |

| SMILES | O=C(N)c1cccc(OC)c1Cl | Defines 3D topology; highlights steric hindrance around the reactive amide bond[4]. |

| Purity Standard | ≥97% (Typically 98%) | Trace impurities (e.g., unreacted precursors) can unpredictably alter toxicity and assay results[2]. |

| Storage Temperature | 2-8°C, Sealed | Cold storage prevents slow oxidative or hydrolytic degradation of the amide group over time[5]. |

Hazard Identification and GHS Classification

Based on standardized chemical safety databases, this compound is classified under several Global Harmonized System (GHS) hazard categories[6]. As scientists, we must understand the mechanism behind these hazards rather than just memorizing the codes.

Table 2: GHS Hazard Statements and Mechanistic Causality

| Hazard Code | Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Rapid gastrointestinal absorption due to favorable LogP; potential hepatic metabolism generating reactive intermediates[7]. |

| H315 | Causes skin irritation | Lipophilicity allows disruption of the stratum corneum; the chloro-aromatic moiety induces localized inflammatory responses[7]. |

| H319 | Causes serious eye irritation | Direct interaction with corneal proteins; the amide group forms hydrogen bonds with mucosal surfaces, prolonging contact time[7]. |

| H335 | May cause respiratory irritation | The fine crystalline powder easily aerosolizes. Inhalation leads to deposition in the upper respiratory tract, causing osmotic and chemical stress to epithelial cells[7]. |

Logical Relationship: Hazard Exposure and Mitigation Strategy

To conceptualize our safety protocols, we must map the exposure routes to their specific engineered mitigations. The diagram below illustrates the self-validating safety system required for handling this compound.

Logical mapping of this compound exposure routes to mitigations.

Experimental Workflows: Self-Validating Protocols

In drug discovery, the preparation of stock solutions must be flawless. A compromised stock solution leads to cascading errors in downstream in vitro or in vivo assays. We employ a "self-validating" workflow to ensure absolute precision.

Protocol: Preparation and Validation of a 10 mM In Vitro Stock Solution

Causality of Solvent Choice: this compound possesses a hydrophobic core but is capable of hydrogen bonding via the amide. Dimethyl sulfoxide (DMSO) is the optimal solvent because its high dielectric constant and hydrogen-bond acceptor properties efficiently disrupt the crystal lattice, ensuring complete solvation without inducing hydrolytic degradation.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the sealed vial from 2-8°C storage[5]. Crucial Step: Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes ambient atmospheric moisture to condense on the powder, altering the molecular weight (due to water mass) and potentially causing localized hydrolysis.

-

Gravimetric Measurement: Inside a certified chemical fume hood, place a static-free anti-weighing boat on an analytical balance (0.01 mg precision). Weigh exactly 18.56 mg of the compound.

-

Primary Solvation: Transfer the powder quantitatively to a 15 mL amber glass vial. Add exactly 9.5 mL of anhydrous, cell-culture grade DMSO.

-

Self-Validation Check 1 (Gravimetric): Weigh the vial before and after DMSO addition to confirm the exact volume added, using the density of DMSO (1.10 g/mL) to calculate the true volume. Adjust to exactly 10.0 mL with DMSO.

-

Dissolution and Sonication: Cap the vial and vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Self-Validation Check 2 (Optical & Analytical): Shine a laser pointer through the solution. The absence of a Tyndall effect (scattering of light) confirms the absence of micro-precipitates. For absolute certainty, run a 10 µL aliquot via LC-MS to verify that the purity remains ≥97% and no degradation occurred during sonication.

-

Aliquot and Storage: Dispense the 10 mM stock into 100 µL aliquots in tightly sealed low-bind microcentrifuge tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to crash out of solution and degrade.

Self-validating experimental workflow for compound stock solution preparation.

Spill Management and Waste Disposal

Handling halogenated aromatic compounds requires specific waste management protocols to prevent environmental toxicity and dangerous lab incidents.

-

Dry Spills: Do not dry sweep. Dry sweeping aerosolizes the H335-classified powder into the breathing zone. Instead, gently cover the spill with damp absorbent paper (using water or a dilute ethanol solution to minimize dust generation) and carefully scoop it into a hazardous waste container.

-

Solution Spills: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

-

Waste Disposal: this compound contains a chlorine atom. Therefore, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers. Causality: Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in waste processing facilities and violates EPA/RCRA guidelines.

References

Sources

- 1. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 2. CAS:1261599-04-5this compound-毕得医药 [bidepharm.com]

- 3. CAS:1261599-04-5this compound-毕得医药 [bidepharm.com]

- 4. 2989409-42-7|3,5-Dichloro-4-(2-methoxyethoxy)benzamide|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Methodological & Application

Application Note: Advanced Amide Coupling Protocols for 2-Chloro-3-methoxybenzamide Derivatives

Executive Summary & Substrate Profiling

The synthesis of 2-chloro-3-methoxybenzamide derivatives presents a classic synthetic challenge characterized by conflicting stereoelectronic effects. The ortho-chloro substituent creates a rigid steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. Concurrently, the meta-methoxy group exerts a mild electron-withdrawing inductive effect (-I) that slightly enhances carbonyl electrophilicity, but this is overwhelmingly masked by the steric bulk of the ortho-halogen.

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DIC) frequently result in sluggish kinetics, incomplete conversion, and poor yields when applied to such sterically hindered ortho-substituted benzoic acids[1]. To overcome this activation barrier, highly reactive uronium salts (like HATU) or potent phosphonic anhydrides (like T3P) must be deployed[2],[3]. This guide details the causality, mechanistic pathways, and self-validating protocols for executing these difficult couplings at both discovery and process scales.

Reagent Selection & Quantitative Comparison

Selecting the appropriate coupling system depends heavily on the scale of the reaction, the nucleophilicity of the amine partner, and the acceptable process mass intensity (PMI).

Table 1: Quantitative Comparison of Coupling Systems for Hindered Benzoic Acids

| Coupling System | Activation Intermediate | Reaction Kinetics | Atom Economy | Workup Complexity | Ideal Application |

| HATU / DIPEA | OAt-Active Ester | Very Fast (<2 hrs) | Low | Moderate (Requires specific aqueous washes) | Discovery / Milligram scale[2] |

| T3P / Pyridine | Mixed Phosphonic Anhydride | Moderate (4-12 hrs) | Moderate | Low (Completely water-soluble byproducts) | Scale-up / Gram-Kilogram scale[3],[4] |

| (COCl)₂ / DMF | Acid Chloride | Fast | High | High (Harsh conditions, generates HCl gas) | Extremely unreactive anilines |

Workflow Decision Matrix

To streamline process development, the following decision tree dictates the optimal reagent choice based on the specific constraints of the target this compound.

Fig 1. Decision matrix for coupling sterically hindered 2-chloro-3-methoxybenzoic acid.

Mechanistic Pathway: HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally effective for sterically hindered substrates due to the neighboring group effect of the nitrogen atom in its HOAt moiety[2],[5].

Causality of Activation: The deprotonated 2-chloro-3-methoxybenzoate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[2]. This intermediate rapidly collapses via an intramolecular attack by the OAt anion to generate a highly reactive OAt-active ester[2]. This active ester is stable enough to prevent degradation but reactive enough to overcome the steric shielding of the ortho-chloro group during amine attack[5].

Fig 2. HATU-mediated activation pathway and OAt-active ester formation.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Optimized for rapid library synthesis and milligram-scale discovery chemistry.

Scientific Rationale: The order of addition is critical. Pre-activation of the hindered carboxylic acid with HATU prior to amine introduction ensures maximum conversion to the OAt-active ester and prevents competitive side reactions[6].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-3-methoxybenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.1 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: A large excess of this non-nucleophilic base ensures complete deprotonation of the acid without acting as a competing nucleophile[2].

-

Pre-activation: Add HATU (1.2 to 1.5 equiv) in a single portion. Stir the mixture at room temperature for 15–30 minutes[2],[6].

-

Self-Validation Step: Withdraw a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the OAt-active ester intermediate before proceeding.

-

-

Coupling: Add the target amine (1.1 to 1.2 equiv) dropwise or in small portions[2]. Stir at room temperature for 2 to 18 hours, depending on the steric bulk of the amine.

-

Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with 1N HCl (to remove unreacted amine and excess DIPEA), saturated aqueous NaHCO₃ (to remove the acidic HOAt byproduct), and brine[2].

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea remains.

-

Protocol B: T3P-Mediated Amidation (Process & Scale-Up)

Optimized for gram-to-kilogram scale synthesis, prioritizing safety, atom economy, and ease of purification.

Scientific Rationale: Propanephosphonic acid anhydride (T3P) converts the carboxylic acid oxygen into a highly efficient leaving group[7]. Unlike HATU, T3P generates completely water-soluble byproducts (propanephosphonic acid derivatives), allowing for a chromatography-free isolation of the product[3],[4].

Step-by-Step Methodology:

-

Preparation: Charge a reactor with 2-Chloro-3-methoxybenzoic acid (1.0 equiv) and the target amine (1.05 equiv). Suspend the reagents in EtOAc or Dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Base Addition: Add Pyridine or DIPEA (2.5 to 3.0 equiv). Causality: Pyridine acts as a superior proton scavenger for T3P-mediated reactions, driving the equilibrium forward while maintaining a mild reaction environment[3].

-

Activation: Cool the reaction vessel to 0 °C to 5 °C using an ice bath. Add T3P (supplied as a 50% w/w solution in EtOAc or DMF, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic formation of the mixed anhydride[4].

-

Coupling: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

-

Self-Validation Step: Monitor via TLC or HPLC. The reaction is complete when the limiting reagent (usually the acid) is consumed.

-

-

Workup & Purification: Quench the reaction by adding water.

-

Perform a liquid/liquid extraction[4]. Wash the organic layer sequentially with water, 1N HCl, and saturated NaHCO₃.

-

Causality: The T3P byproducts are highly polar and partition entirely into the aqueous phase during these washes[4],[7].

-

Concentrate the organic layer to afford the crude this compound derivative, which typically exhibits >95% purity and requires no further chromatography[3].

-

References

-

BenchChem. "Application Notes: Standard Protocol for HATU Coupling in Solution Phase". 2

-

Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". 3

-

Reddit (r/Chempros). "HATU coupling - what's the best order?". 6

-

RxWeb / Curia. "Understanding T3P® from start to finish". 4

-

Suzhou Highfine Biotech. "HATU: The Core Reagent for Peptide & Drug Synthesis". 5

-

AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE". 7

-

ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents". 1

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. reddit.com [reddit.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Application Note: Catalytic Dehydration of 2-Chloro-3-methoxybenzamide to 2-Chloro-3-methoxybenzonitrile

Document ID: AN-2026-034 Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Chemistry Focus: Primary Amide Dehydration, Vilsmeier-Haack Activation, Nitrile Synthesis

Strategic Context & Mechanistic Causality

The dehydration of primary amides to nitriles using thionyl chloride (

While

The Causality of Experimental Choices:

-

Catalyst Dynamics: DMF reacts with

to generate a Vilsmeier-Haack type intermediate—a highly electrophilic chloroiminium ion[4]. This intermediate rapidly activates the amide carbonyl, drastically lowering the activation energy of the dehydration step. This acceleration minimizes the thermal degradation of the electron-rich methoxy group. -

Solvent Rationale: Toluene is selected as the reaction medium. Its boiling point (~110 °C) provides the optimal thermal energy to continuously drive off the gaseous byproducts (

and -

Quenching Strategy: An ice-water quench is employed to safely hydrolyze unreacted

and the chloroiminium intermediate, preventing the formation of localized hot spots that could lead to product hydrolysis or degradation.

Experimental Workflow Visualization

Figure 1: Workflow for the dehydration of this compound to its corresponding nitrile.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric parameters designed for a 100 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| This compound | 185.61 | 1.00 | 18.56 g | Primary Substrate |

| Thionyl Chloride ( | 118.97 | 1.50 | 10.90 mL | Dehydrating Agent |

| 73.09 | 0.10 | 0.77 mL | Vilsmeier Catalyst | |

| Toluene (Anhydrous) | 92.14 | 5.4 vol | 100.0 mL | Reaction Solvent |

| Water (Ice) | 18.02 | Excess | 150.0 mL | Quenching Agent |

Step-by-Step Experimental Protocol

Phase 1: Setup and Activation

-

Apparatus Preparation: Equip an oven-dried 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a gas scrubber system (containing 1M NaOH to neutralize

and -

Substrate Loading: Charge the flask with this compound (18.56 g, 100 mmol) and suspend it in anhydrous toluene (100 mL).

-

Catalyst Addition: Inject

-Dimethylformamide (0.77 mL, 10 mmol) directly into the suspension. Stir at 300 rpm to ensure homogeneous distribution.

Phase 2: Reaction Execution

-

Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

-

Reagent Addition: Dropwise add Thionyl Chloride (10.9 mL, 150 mmol) via an addition funnel over 15 minutes. Causality Note: Slow addition at low temperatures controls the initial exothermic formation of the chloroiminium intermediate.

-

Refluxing: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 110 °C internal temperature) using a heating mantle.

-

Monitoring: Maintain reflux for 2 to 4 hours. The reaction transitions from a suspension to a clear, pale-yellow solution as the amide is consumed.

Phase 3: Workup and Isolation

-

Cooling: Once complete, remove the heat source and allow the mixture to cool to ambient temperature (20–25 °C).

-

Quenching: Slowly pour the reaction mixture into a beaker containing 150 mL of vigorously stirred crushed ice and water. Caution: Highly exothermic with vigorous gas evolution.

-

Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the lower aqueous phase from the upper organic (toluene) phase. Extract the aqueous layer with an additional 50 mL of toluene.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous

(2 × 50 mL) to neutralize residual acid, followed by brine (50 mL) to remove water. -

Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to afford the crude 2-Chloro-3-methoxybenzonitrile as an off-white solid.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

-

Physical Validation (Reaction Phase): The cessation of

and -

Spectroscopic Validation (FT-IR): Analyze the crude solid via ATR-FTIR. A successful dehydration is definitively confirmed by the complete disappearance of the primary amide carbonyl stretch (

) at ~1650–1690 cm⁻¹ and the appearance of a sharp, characteristic nitrile stretch ( -

Proton NMR Validation (

NMR,

References

-

[3] Title: US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides | Source: Google Patents | URL: 3

-

[2] Title: WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp) | Source: Google Patents | URL: 2

-

[4] Title: Approaches to the synthesis and modification of nitrogen-based heterocycles | Source: UEA Digital Repository | URL: 4

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp) - Google Patents [patents.google.com]

- 3. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Application Note: High-Precision N-Alkylation of 2-Chloro-3-methoxybenzamide

Executive Summary & Structural Analysis[1][2][3]

This guide details the N-alkylation of 2-Chloro-3-methoxybenzamide , a scaffold frequently encountered in the synthesis of kinase inhibitors and poly-pharmacological agents. Unlike simple benzamides, this substrate presents specific challenges due to the ortho-chloro substituent .

The "Ortho-Effect" Challenge

The 2-chloro group exerts significant steric pressure on the amide moiety, forcing it out of planarity with the benzene ring. This deconjugation has two critical consequences:

-

Electronic Modulation: The resonance stabilization of the amide anion is slightly perturbed, potentially altering the

(typically ~15–16 for benzamides). -

Steric Blockade: The nucleophilic nitrogen is shielded, increasing the kinetic barrier to alkylation and exacerbating the competition between N-alkylation (thermodynamic product) and O-alkylation (kinetic imidate product).

To achieve high yields of the N-alkylated product, one must employ conditions that favor thermodynamic equilibration or utilize the "hard/soft" acid-base principle effectively.

Mechanistic Pathway & Selectivity[2]

The alkylation of primary amides is governed by the ambident nature of the amidate anion. The following diagram illustrates the bifurcation between the desired N-alkylation and the parasitic O-alkylation.

Figure 1: Mechanistic bifurcation in amide alkylation. Note that the 2-Cl group sterically hinders the N-attack, making high-temperature thermodynamic control essential.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Method A is the "Gold Standard" for unreactive electrophiles or when high conversion is required. Method B is a milder, phase-transfer approach for sensitive substrates.

Method A: Irreversible Deprotonation (NaH/DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing N-selectivity via thermodynamic control.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.1 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]

Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solubilization: Dissolve this compound in anhydrous DMF.

-

Note: Ensure the DMF is dry (<50 ppm water). Water consumes NaH and generates NaOH, which causes hydrolysis of the amide.

-

-

Deprotonation: Cool the solution to

(ice bath). Add NaH portion-wise over 10 minutes.-

Observation: Evolution of

gas. The solution often turns yellow/orange due to anion formation. -

Aging: Stir at

for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

-

-

Alkylation: Cool back to

(optional, depending on R-X reactivity) and add the Alkyl Halide dropwise. -

Reaction: Warm to RT (or

if R-X is sluggish). Stir for 2–12 hours.-

Critical Check: Monitor by TLC/LCMS.[3] If O-alkylation is observed (imidate), heat to

to promote rearrangement to the N-alkyl product.

-

-

Workup: Quench carefully with saturated

solution (exothermic!). Extract with EtOAc (x3). Wash organics with

Method B: Mild Phase Transfer (Cs2CO3/MeCN)

Best for: Active electrophiles (benzyl bromides, allylic halides) and substrates sensitive to strong bases.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Electrophile: Alkyl Halide (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Acetone [0.2 M]

Protocol:

-

Charging: To a reaction vial, add the amide,

, and the alkyl halide. -

Solvent: Add MeCN.

-

Reaction: Heat to reflux (

for MeCN). -

Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with water.

Data Summary & Optimization

The following table summarizes the expected outcomes based on variable modification.

| Variable | Condition | Effect on 2-Cl-3-OMe-Benzamide | Recommendation |

| Base | NaH | Complete deprotonation; high yield. | Preferred for general use. |

| Weak; often requires catalytic KI. | Use only for highly reactive R-X. | ||

| "Cesium Effect" promotes solubility. | Good alternative to NaH. | ||

| Solvent | DMF | Excellent solubility; promotes | Standard. Hard to remove. |

| THF | Slower reaction; cleaner workup. | Use for Method A if DMF is problematic. | |

| Acetone | Good for Method B (reflux).[9] | Only for reactive electrophiles. | |

| Temp | Kinetic control. | Risk of O-alkylation (Imidate).[3] | |

| Thermodynamic control. | Required to overcome 2-Cl steric bulk. |

Quality Control & Validation

Distinguishing N- vs O-Alkylation

Due to the ambident nucleophile, validation is critical.

-

IR Spectroscopy:

-

1H NMR:

-

N-Alkyl: The

protons typically appear at 3.0–4.0 ppm . -

O-Alkyl: The

protons are more deshielded, typically 4.0–4.5 ppm .

-

-

HMBC (2D NMR):

-

Definitive Proof: Look for the correlation between the alkyl protons and the Carbonyl carbon (

). This correlation is strong in N-alkyl products but weak/different in O-alkyl imidates.

-

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and Amide Alkylation).

-

BenchChem. (2025).[3] Optimizing reaction conditions for N-alkylation of benzamide. (Technical notes on base selection and steric effects).

-

Charette, A. B. (2010). Amides in Organic Synthesis. In Science of Synthesis. Thieme Chemistry. (Authoritative review on amide functionalization).

-

European Patent Office. (2023).[4][5] Process for the preparation of Apalutamide (EP 3802515 B1).[4] (Contains relevant industrial protocols for alkylating ortho-substituted benzamides).

Sources

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 6. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

Application Note: Microwave-Assisted Synthesis of 8-Methoxyquinazolin-4(3H)-one Scaffolds using 2-Chloro-3-methoxybenzamide

Part 1: Executive Summary & Strategic Context

The Challenge

2-Chloro-3-methoxybenzamide is a sterically congested, electron-rich building block. Conventional thermal synthesis using this scaffold often suffers from:

-

Steric Hindrance: The ortho-chloro and meta-methoxy substituents create significant steric barriers, impeding nucleophilic attack at the C2 position.

-

Electronic Deactivation: The electron-donating methoxy group (

effect) increases electron density on the ring, deactivating the C-Cl bond towards Nucleophilic Aromatic Substitution ( -

Prolonged Reaction Times: Conventional reflux methods require 24–48 hours, leading to thermal degradation and byproduct formation.

The Microwave Solution

Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating and the specific microwave effect . By directly coupling with the polar amide and solvent molecules, MW irradiation achieves:

-

Rapid Kinetics: Reaction times reduced from hours to minutes.[1][2]

-

Enhanced Yields: Suppression of side reactions via uniform internal heating.

-

Green Chemistry: Compatibility with benign solvents (EtOH,

) or solvent-free conditions.[1]

Target Application

This protocol targets the synthesis of 8-methoxyquinazolin-4(3H)-one derivatives. These fused heterocycles are privileged structures in medicinal chemistry, serving as core scaffolds for:

-

PARP Inhibitors (DNA repair targets in oncology).

-

EGFR Kinase Inhibitors (Lung cancer therapeutics).

-

GABA Receptor Modulators (CNS indications).

Part 2: Scientific Principles & Mechanism

Mechanistic Pathway

The transformation involves a One-Pot Cascade Reaction consisting of two distinct steps accelerated by microwave irradiation:

-

Copper-Catalyzed Ullmann-Type Amination: The 2-chloro substituent is displaced by a primary amine. The microwave field enhances the catalytic turnover of the Copper(I) species.

-

Cyclocondensation: The resulting intermediate reacts with a C1 source (Triethyl orthoformate) to close the pyrimidine ring.

Why this compound?

-

2-Cl: Serves as the leaving group for the introduction of diversity (R-NH2).

-

3-OMe: Becomes the 8-OMe group in the final quinazolinone, a key position for metabolic stability and solubility in drug candidates.

Reaction Scheme Visualization

Caption: One-pot cascade synthesis of quinazolinone scaffolds. The microwave energy drives the difficult C-N bond formation followed by rapid ring closure.

Part 3: Detailed Experimental Protocol

Materials

-

Precursor: this compound (1.0 equiv)

-

Amine Partner: Aniline or Alkyl amine (1.2 equiv)

-

Cyclization Agent: Triethyl orthoformate (TEOF) (3.0 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - High tan

for efficient MW absorption.

Step-by-Step Workflow

-

Vessel Preparation:

-

In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, charge this compound (1 mmol, 185 mg), CuI (19 mg), L-Proline (23 mg), and

(276 mg). -

Note: Add solids first to prevent splashing of solvent on the vessel walls.

-

-

Reagent Addition:

-

Add the amine partner (1.2 mmol) and DMSO (3 mL).

-

Cap the vial with a Teflon-lined septum. Purge with Nitrogen (

) for 30 seconds to protect the Cu(I) catalyst from oxidation.

-

-

Microwave Irradiation (Phase 1 - Amination):

-

Instrument: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Settings:

-

Temperature: 120°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Checkpoint: TLC should show disappearance of the starting chloride.

-

-

Cyclization (Phase 2):

-

Work-up & Purification:

-

Cool reaction mixture to room temperature.

-

Pour into crushed ice (20 g). The product often precipitates as a solid.

-

Filtration: Collect solid by vacuum filtration. Wash with cold water (

mL) and cold diethyl ether ( -

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to afford the pure quinazolinone.

-

Optimization Data (Substrate: Aniline)

| Parameter | Condition | Yield (%) | Observation |

| Thermal | Reflux (DMSO), 24 h | 35% | Incomplete conversion, tar formation. |

| MW Temp | 100°C | 55% | Slow kinetics for Step 1. |

| MW Temp | 140°C | 92% | Optimal conversion. |

| MW Temp | 180°C | 78% | Degradation of TEOF observed. |

| Solvent | Ethanol | 40% | Low boiling point limits max temp (requires high pressure). |

| Solvent | DMSO | 92% | Excellent microwave absorber. |

Part 4: Critical Process Controls & Troubleshooting

Safety Note: Superheating

Microwave heating can cause "superheating" where the solvent temperature exceeds its boiling point without boiling.

-

Risk: Sudden boiling (bumping) upon decapping.

-

Mitigation: Always allow the vessel to cool to <50°C before opening. Use active air cooling features of the reactor.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Catalyst Oxidation | Ensure rigorous |

| Incomplete Cyclization | Hydrolysis of TEOF | Ensure reagents are dry; TEOF is moisture sensitive. |

| Pressure Errors | High Vapor Pressure | If using EtOH, switch to DMSO or reduce fill volume to <50% of vial capacity. |

Workflow Logic Diagram

Caption: Logical workflow for the sequential microwave synthesis process.

References

-

Microwave-Assisted Synthesis of Quinazolinones

-

Microwave Effects in Organic Synthesis

- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.

-

Source:

-

Green Chemistry & Solvent Selection

-

"Pinane as a sustainable solvent for microwave synthesis of quinazolinones."[5] Royal Society of Chemistry Advances, 2023.

-

Source:

-

-

Copper-Catalyzed Amination (Ullmann-Type)

-

General Quinazolinone Synthesis Reviews

- "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020.

-

Source:

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-methoxybenzamide

Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared from 2-Chloro-3-methoxybenzoic acid, can stem from several factors. The most common route involves the conversion of the carboxylic acid to an acid chloride, followed by amination. Let's break down the potential issues in this two-step process.

Step 1: Formation of 2-Chloro-3-methoxybenzoyl chloride

-

Incomplete Conversion of the Carboxylic Acid: The conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step.[1] Incomplete reaction is a frequent cause of low overall yield.

-

Troubleshooting:

-

Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. An excess (1.5-2.0 equivalents) is often recommended to account for any moisture in the starting material or solvent.[2]

-

Reaction Temperature: While some acid chloride formations proceed at room temperature, heating is often necessary to drive the reaction to completion.[2] Refluxing in a suitable solvent (e.g., toluene, dichloromethane) is a common practice.

-

Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent.[2][3]

-

-

-

Degradation of the Acid Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[]

-

Troubleshooting:

-

Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen, argon).

-

Immediate Use: The crude acid chloride is often used immediately in the next step without purification to minimize decomposition.[2]

-

-

Step 2: Amination of 2-Chloro-3-methoxybenzoyl chloride

-

Protonation of the Amine: The reaction between the acid chloride and the amine (e.g., ammonia or an amine solution) generates hydrochloric acid (HCl) as a byproduct.[5][6] This HCl will react with the unreacted amine to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[2][5][6]

-

Troubleshooting:

-

Use of a Base: The inclusion of a base is crucial to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or potassium carbonate.[] An excess of the amine reactant itself can also serve as the base, but this is less atom-economical.

-

Schotten-Baumann Conditions: This refers to performing the reaction in a two-phase system (e.g., an organic solvent and aqueous sodium hydroxide) to effectively neutralize the HCl.

-

-

-

Steric Hindrance: While less of a concern with ammonia, sterically hindered amines may react slowly.[7][8]

-

Troubleshooting:

-

Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates.

-

Alternative Coupling Agents: For particularly challenging couplings, direct coupling of the carboxylic acid and amine using reagents like DCC, EDC, or HATU may be a better alternative to the acid chloride route.[][9]

-

-

Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are the likely side products and how can I minimize them?

A2: Impurity profiles can provide valuable clues about where your synthesis is going astray.

-

Unreacted 2-Chloro-3-methoxybenzoic acid: This is one of the most common impurities and directly points to an incomplete acid chloride formation or hydrolysis of the acid chloride intermediate.

-

Minimization Strategy: Refer to the troubleshooting points in Q1 regarding the acid chloride formation step. Ensure complete conversion and rigorously exclude water.

-

-

Symmetrical Anhydride Formation: The acid chloride can react with the unreacted carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine to form the desired amide, it does so at a different rate and can complicate the reaction kinetics and purification.

-

Minimization Strategy: Ensuring a high conversion to the acid chloride before the addition of the amine is key.

-

-

Diacylation of the Amine (with primary amines): If a primary amine is used, it is possible for it to react with two molecules of the acid chloride, leading to the formation of a diacyl-amine impurity.

-

Minimization Strategy: Use a controlled stoichiometry of the acid chloride (or add the acid chloride slowly to an excess of the amine).

-

Q3: The reaction seems to stall before completion. What could be causing this and what steps can I take?

A3: A stalled reaction, where starting materials are consumed but the product is not formed at the expected rate, can be frustrating.

-

Poor Solubility: If any of the reactants or intermediates are not fully dissolved, the reaction can be limited by mass transfer.

-

Solution: Choose a solvent in which all reactants are soluble. For the amination step, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices.

-

-

Deactivation of Reagents: As mentioned, moisture can deactivate the acid chloride. Similarly, the amine can be deactivated by protonation.

-

Solution: Re-evaluate your reaction setup for any potential sources of moisture. Ensure your base is being added effectively if you are neutralizing HCl in situ.

-

-

Insufficient Activation: The conversion to the acid chloride may not be efficient enough under your current conditions.

-

Solution: Consider increasing the temperature or adding a catalyst like DMF for the thionyl chloride reaction.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method involves a two-step, one-pot synthesis starting from 2-Chloro-3-methoxybenzoic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, most commonly the acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

-

Amination: The resulting acyl chloride is then reacted with an amine source, such as aqueous ammonia or an amine dissolved in an organic solvent, to form the final amide product.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Synthesis Workflow"

Q2: Are there alternative methods to the acid chloride route?

A2: Yes, several other methods exist for amide bond formation, which can be advantageous if the substrate is sensitive to the harsh conditions of acid chloride formation.[]

-

Peptide Coupling Reagents: A wide array of coupling reagents can directly mediate the reaction between a carboxylic acid and an amine.[9] These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU and HBTU.[][9] These methods are generally milder but can be more expensive.

-

Boron-based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under relatively mild conditions.[10]

Q3: What are the key safety considerations for this synthesis?

A3: Safety is paramount in any chemical synthesis.

-

Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water. They also release toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). All manipulations should be performed in a well-ventilated fume hood.

-

Acid Chlorides: These are lachrymators and are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Exothermic Reactions: The amination step can be highly exothermic.[] It is advisable to add the reagents slowly and with cooling (e.g., in an ice bath) to control the reaction temperature.

Q4: How can I effectively purify the final product?

A4: The purification strategy will depend on the physical properties of this compound and the nature of the impurities.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing small amounts of impurities.[11] Experiment with different solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) to find optimal conditions.

-

Aqueous Workup: Before recrystallization, an aqueous workup is typically performed. This involves washing the organic layer containing the product with a dilute acid (to remove excess amine and base), followed by a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid), and finally with brine.

-

Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common starting point for the elution of amides.

Table 1: Troubleshooting Summary

| Issue | Potential Cause | Recommended Action |

| Low Yield | Incomplete acid chloride formation | Use excess chlorinating agent, increase temperature, add catalytic DMF.[2] |

| Hydrolysis of acid chloride | Use anhydrous conditions, use the intermediate immediately. | |

| Protonation of amine | Add a non-nucleophilic base (e.g., triethylamine) to neutralize HCl.[2][] | |

| Impurity (Unreacted Acid) | Incomplete reaction or hydrolysis | Improve acid chloride formation step and ensure anhydrous conditions. |

| Reaction Stalls | Poor solubility | Select a solvent in which all reactants are soluble. |

| Insufficient activation | Increase temperature or add a catalyst for acid chloride formation. |

Experimental Protocol: Synthesis via the Acid Chloride Route

This is a general procedure and may require optimization for your specific scale and equipment.

Materials:

-

2-Chloro-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous toluene (or another suitable solvent like DCM)

-

Aqueous ammonia (e.g., 28-30%) or amine of choice

-

Triethylamine (optional, if not using excess ammonia)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve 2-Chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amination:

-

Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (2.0-3.0 eq) or aqueous ammonia, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (if a non-ammonia amine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

References

-

Mizushima, G. et al. (2018). A triazinyluronium-based dehydrative condensing reagent for amide synthesis. Organic Letters, 20, 950-953. Available at: [Link]

-

Guiso, M. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 439-445. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. Available at: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from: [Link]

-

Semantic Scholar. (n.d.). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride (13) as a reagent and DMF as a catalyst. Retrieved from: [Link]

-

Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from: [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from: [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from: [Link]

-